Gitoxigenine

Vue d'ensemble

Description

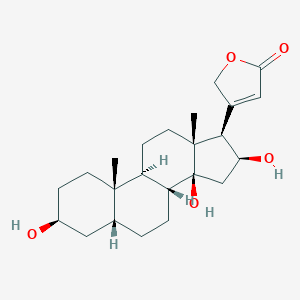

La gitoxigénine est un cardénolide, un type de stéroïde lactone, dérivé de l'hydrolyse de l'oléandrine. Elle est une digitoxigénine substituée en 16β et agit comme un inhibiteur de la Na+/K±ATPase . Les cardénolides, y compris la gitoxigénine, sont connus pour leurs activités biologiques puissantes, en particulier dans le traitement de l'insuffisance cardiaque et comme agents anticancéreux et antiviraux potentiels .

Applications De Recherche Scientifique

Gitoxigenin has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Gitoxigenin, a 16β-substituted digitoxigenin , primarily targets the Na+/K±ATPase . This enzyme, also known as the sodium-potassium pump, plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous physiological processes .

Mode of Action

Gitoxigenin acts as an inhibitor of the Na+/K±ATPase . By inhibiting this enzyme, gitoxigenin disrupts the balance of sodium and potassium ions across the cell membrane . This disruption leads to an increase in intracellular calcium ions , which can affect various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by gitoxigenin is the sodium-potassium pump (Na+/K±ATPase) pathway . The inhibition of this pathway leads to increased levels of intracellular calcium ions . Elevated calcium ion levels can trigger a cascade of events, influencing pathways related to cell proliferation, apoptosis, and differentiation .

Pharmacokinetics

It’s known that the compound undergoes biotransformation, a process that can significantly impact its bioavailability and therapeutic potential .

Result of Action

The inhibition of the Na+/K±ATPase by gitoxigenin leads to a series of molecular and cellular effects. The increase in intracellular calcium ions can influence cell proliferation, apoptosis, and differentiation . In addition, gitoxigenin has shown cytotoxic activity against certain cell lines .

Action Environment

The action of gitoxigenin can be influenced by various environmental factors. For instance, the compound’s bioactivity can be modified through biotransformation by the endophytic fungus Alternaria eureka 1E1BL1 . This suggests that the compound’s action, efficacy, and stability may vary depending on the biological and environmental context.

Analyse Biochimique

Biochemical Properties

Gitoxigenin interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the growth of human colorectal cancer cells

Cellular Effects

Gitoxigenin has been shown to have significant effects on various types of cells. For instance, it has demonstrated potent anticancer activity against human colon cancer cell lines . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of gitoxigenin’s action is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.

Temporal Effects in Laboratory Settings

The effects of gitoxigenin can change over time in laboratory settings. For example, the color originating from the interaction of a reagent with gitoxigenin keeps a constant value for at least 2 hours . Information on gitoxigenin’s stability, degradation, and long-term effects on cellular function is still being studied.

Dosage Effects in Animal Models

The effects of gitoxigenin can vary with different dosages in animal models

Metabolic Pathways

Gitoxigenin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

Gitoxigenin is transported and distributed within cells and tissues It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

Méthodes De Préparation

La gitoxigénine peut être synthétisée par hydrolyse acidocatalysée de l'oléandrine, qui est isolée des feuilles séchées du Nerium oleander L . Le processus d'hydrolyse donne la gitoxigénine avec un rendement d'environ 25% . De plus, la biotransformation microbienne utilisant le champignon endophyte Alternaria eureka 1E1BL1 a été utilisée pour produire divers dérivés de la gitoxigénine .

Analyse Des Réactions Chimiques

La gitoxigénine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Catalysée par des enzymes microbiennes, conduisant à la formation de dérivés hydroxylés.

Oxydation : Conversion de la gitoxigénine en produits oxydés.

Épimérisation : Formation de dérivés épimères à des positions de carbone spécifiques.

Formation d'acétal diméthylique : Réaction unique observée dans le processus de biotransformation.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des cultures microbiennes, des conditions acides pour l'hydrolyse et des méthodes chromatographiques pour l'isolement et la purification . Les principaux produits formés à partir de ces réactions sont divers cardénolides avec des activités biologiques différentes .

Applications de la recherche scientifique

La gitoxigénine a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

La gitoxigénine exerce ses effets principalement en inhibant l'enzyme Na+/K±ATPase . Cette inhibition entraîne une augmentation des niveaux de sodium intracellulaire, ce qui affecte ensuite les concentrations d'ions calcium par l'intermédiaire de l'échangeur sodium-calcium. L'augmentation du calcium intracellulaire améliore la contraction du muscle cardiaque, rendant la gitoxigénine efficace dans le traitement de l'insuffisance cardiaque . De plus, l'inhibition de la Na+/K±ATPase a été liée à des activités anticancéreuses et antivirales .

Comparaison Avec Des Composés Similaires

La gitoxigénine est similaire à d'autres cardénolides tels que la digitoxigénine, la digoxigénine et l'ouabaïne . Ces composés partagent un noyau stéroïdien commun et agissent comme des inhibiteurs de la Na+/K±ATPase. La gitoxigénine est unique en raison de son motif de substitution spécifique et des activités biologiques distinctes de ses dérivés . Le tableau suivant met en évidence certains composés similaires :

| Composé | Caractéristiques uniques |

|---|---|

| Digitoxigénine | Aglycone de la digitoxine, utilisée dans le traitement de l'insuffisance cardiaque |

| Digoxigénine | Utilisée en biologie moléculaire comme agent de marquage |

| Ouabaïne | Dérivé de l'ouabaïne, puissant inhibiteur de la Na+/K±ATPase |

Les caractéristiques structurales uniques de la gitoxigénine et ses activités biologiques diverses en font un composé précieux pour la recherche scientifique et les applications thérapeutiques.

Activité Biologique

Gitoxigenin, a cardenolide compound derived from the plant Nerium oleander, has garnered attention for its biological activities, particularly in the fields of oncology and cardiology. This article synthesizes current research findings on gitoxigenin's cytotoxic, antiviral, and therapeutic properties, supported by data tables and case studies.

Overview of Gitoxigenin

Gitoxigenin is a desacetyl congener of oleandrigenin and is primarily known for its role as a cardiac glycoside. Its structure allows it to interact with various biological systems, making it a candidate for therapeutic applications despite its potential toxicity at high concentrations.

Cytotoxic Effects

Recent studies have highlighted gitoxigenin's significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:

These findings indicate that gitoxigenin exhibits potent cytotoxicity across multiple cancer types, suggesting its potential as an anticancer agent.

The anticancer activity of gitoxigenin is primarily attributed to its ability to inhibit the Na+/K+-ATPase enzyme, which is crucial for maintaining cellular ion balance and signaling pathways in cancer cells. The modulation of this enzyme leads to increased intracellular sodium levels, promoting apoptosis in malignant cells while sparing normal cells .

Antiviral Properties

In addition to its anticancer effects, gitoxigenin has demonstrated antiviral activity. Low et al. reported that gitoxigenin exhibited a 49.01% inhibition of the dengue virus in vitro, indicating its potential as an antiviral agent . This dual functionality makes gitoxigenin an attractive candidate for further research in both oncology and virology.

Therapeutic Applications

Gitoxigenin's therapeutic potential extends to cardiovascular diseases, particularly congestive heart failure and atrial arrhythmias. Cardiac glycosides like gitoxigenin are known to enhance cardiac contractility; however, their use is limited due to toxicity concerns at high doses. Ongoing research aims to explore biotransformation methods to improve the safety profile and efficacy of gitoxigenin-based therapies .

Case Study 1: Anticancer Activity

A study involving the treatment of human colon cancer cell lines with gitoxigenin revealed a significant reduction in cell viability, supporting its role as a promising anticancer agent . The study utilized high-throughput screening methods to evaluate over 3000 compounds, identifying gitoxigenin as a lead candidate.

Case Study 2: Wound Healing

Although primarily focused on digitoxigenin, studies suggest that related compounds may enhance wound healing through increased collagen synthesis in dermal fibroblasts . This opens avenues for exploring gitoxigenin's role in regenerative medicine.

Propriétés

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20+,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAMXWLZJKTXFW-VQMOFDJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878642 | |

| Record name | Gitoxigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-26-6 | |

| Record name | Gitoxigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gitoxigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gitoxigenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gitoxigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-β,14,16-β-trihydroxy-5-β,14-β-card-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GITOXIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G36K2H8SME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.